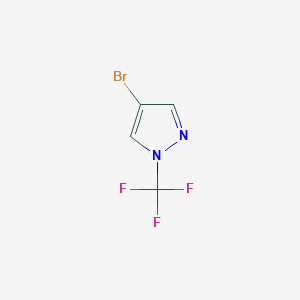

4-bromo-1-(trifluoromethyl)-1H-pyrazole

Beschreibung

4-Bromo-1-(trifluoromethyl)-1H-pyrazole (C₄H₂BrF₃N₂) is a halogenated pyrazole derivative featuring a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position. Its molecular structure (SMILES: C1=C(C=NN1C(F)(F)F)Br) enables diverse reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science . Key synthetic routes include cyclocondensation of brominated enones with hydrazines and decarboxylative N-alkylation using ruthenium catalysts . The compound’s NMR data (¹H, ¹³C) and mass spectrometry (HRMS) confirm its purity and structural integrity .

Eigenschaften

IUPAC Name |

4-bromo-1-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOXCQUYNYTHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279681 | |

| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046831-97-3 | |

| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046831-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation of Brominated Enones with Hydrazines

Overview:

The most common synthetic route to 4-bromo-1-(trifluoromethyl)-1H-pyrazole involves the cyclocondensation of brominated α,β-unsaturated ketones (enones) with hydrazines. This method typically starts with the bromination of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, followed by reaction with phenylhydrazine or other hydrazine derivatives to form the pyrazole ring.

- Bromination reagent: N-Bromosuccinimide (NBS)

- Solvent: Dichloromethane (CH₂Cl₂)

- Temperature: 0°C for bromination step

- Cyclocondensation: Reflux in ethanol with acidic conditions (e.g., H₂SO₄)

- High regioselectivity for bromination at the 4-position of the pyrazole ring.

- The trifluoromethyl group is introduced via the starting enone.

- Purification typically involves recrystallization or column chromatography.

- This method yields the target compound with good purity, confirmed by ¹H and ¹³C NMR and HRMS data.

- The cyclocondensation step is mild and environmentally friendly, with yields often exceeding 80%.

Bromination of 1-(Trifluoromethyl)-1H-pyrazole Derivatives

Overview:

An alternative approach involves direct bromination of 1-(trifluoromethyl)-1H-pyrazole at the 4-position using selective brominating agents.

- Brominating agent: N-Bromosuccinimide (NBS)

- Solvent: CH₂Cl₂

- Temperature: 0°C to room temperature

- Selective monobromination at the 4-position.

- Potential for dibromination at higher reagent concentrations or prolonged reaction times, yielding 4,5-dibromo derivatives.

- This method requires careful control to avoid overbromination.

- The brominated product serves as a versatile intermediate for further functionalization.

Lithiation Followed by Electrophilic Quenching

Overview:

Lithiation at the 5-position of this compound enables the introduction of various functional groups through electrophilic quenching.

- Lithiation reagent: Lithium diisopropylamide (LDA)

- Solvent: Tetrahydrofuran (THF)

- Temperature: –78°C

- Electrophiles: DMF (for aldehyde), CO₂ (for carboxylic acid), or other electrophiles

- Allows selective functionalization at the 5-position.

- Enables synthesis of diverse derivatives for further applications.

- The lithiation step is highly regioselective.

- Functionalized products are obtained in moderate to good yields depending on the electrophile used.

Sonogashira Coupling for 4-Alkynyl Derivatives

Overview:

The 4-bromo substituent serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce alkynyl groups.

- Catalysts: PdCl₂(PPh₃)₂, CuI

- Alkyne source: Ethynyltrimethylsilane

- Base: Triethylamine (Et₃N)

- Temperature: 80°C

- 4-Alkynyl-1-(trifluoromethyl)-1H-pyrazole derivatives

- Useful intermediates for further cycloaddition or functionalization reactions

- Expands the chemical space accessible from this compound.

- Enables construction of heterocyclic systems via subsequent cyclization.

Cyclization Reactions with Hydrazines and Azides

- Reaction with phenylhydrazine under acidic reflux (H₂SO₄, EtOH) leads to fused pyrazolo[3,4-c]pyrazole systems.

- This expands the heterocyclic framework and potential biological activity.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-alkynyl derivatives forms 1,2,3-triazole-linked pyrazoles.

- Yields range from 60% to 72%, providing access to triazole-functionalized pyrazoles.

Industrial Production Considerations

- Scale-up typically adapts the cyclocondensation and bromination routes.

- Continuous flow reactors and automated purification systems enhance efficiency and product consistency.

- Optimization focuses on cost-effectiveness, reaction time, and minimizing hazardous waste.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Product/Outcome | Yield Range | Notes |

|---|---|---|---|---|

| Cyclocondensation | Brominated enone + phenylhydrazine, reflux EtOH, H₂SO₄ | This compound | >80% | Mild, regioselective, scalable |

| Bromination | NBS, CH₂Cl₂, 0°C | 4-Bromo derivative; possible dibromo side product | Moderate | Requires careful control |

| Lithiation + Electrophilic Quench | LDA, THF, –78°C, DMF/CO₂/electrophiles | Functionalized pyrazole derivatives | Moderate | Enables diverse substitutions |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, ethynyltrimethylsilane, Et₃N, 80°C | 4-Alkynyl-1-(trifluoromethyl)-1H-pyrazole | Good | For further cycloadditions |

| Cyclization with Hydrazines | Phenylhydrazine, H₂SO₄, EtOH, reflux | Fused pyrazolo[3,4-c]pyrazoles | Moderate | Expands heterocyclic frameworks |

| CuAAC with Azides | Cu catalyst, azides, alkynyl derivatives | 1,2,3-Triazole-linked pyrazoles | 60–72% | Click chemistry approach |

Detailed Research Findings

- The trifluoromethyl group at N1 enhances electrophilic reactivity and thermal stability compared to non-fluorinated analogs, facilitating selective bromination and cross-coupling reactions.

- Spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) confirms substitution patterns and purity.

- X-ray crystallography studies reveal non-covalent interactions (e.g., C–H···F, π–π stacking) that stabilize the compound’s conformation, relevant for biological activity and ligand design.

- The bromine substituent acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and amine-substituted derivatives under optimized conditions (temperature 80–100°C, solvents like THF or toluene, bases such as cesium carbonate).

- Safety protocols recommend storage under inert atmosphere at low temperatures and handling with appropriate PPE due to the compound’s reactivity and halogenated nature.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes substitution with nucleophiles under basic conditions. Key examples include:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | 4-Amino derivatives | 72–85% | |

| Thiols | Et₃N, THF, rt | 4-Thioethers | 68% | |

| Alkoxides | NaH, DMSO, 60°C | 4-Alkoxy derivatives | 55% |

Mechanistic Insight : The trifluoromethyl group activates the pyrazole ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acids, toluene/H₂O (3:1), 90°C.

-

Products : 4-Aryl derivatives (e.g., 4-phenyl-1-(trifluoromethyl)-1H-pyrazole).

Sonogashira Coupling

-

Reagents : PdCl₂(PPh₃)₂, CuI, ethynyltrimethylsilane, Et₃N, 80°C.

-

Products : 4-Alkynyl derivatives (e.g., 4-ethynyl-1-(trifluoromethyl)-1H-pyrazole).

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

With Hydrazines : Cyclocondensation with phenylhydrazine yields fused pyrazolo[3,4-c]pyrazoles under acidic conditions (H₂SO₄, EtOH, reflux) .

-

With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole-linked pyrazoles (60–72% yield) .

Bromination

-

Reagent : N-Bromosuccinimide (NBS), CH₂Cl₂, 0°C.

-

Product : 4,5-Dibromo-1-(trifluoromethyl)-1H-pyrazole (selective at C5) .

Lithiation and Functionalization

-

Step 1 : Lithiation at C5 using LDA (–78°C, THF).

-

Step 2 : Quenching with electrophiles (e.g., DMF for aldehyde formation, CO₂ for carboxylic acids).

Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Pyrazole N-oxide | 45% |

| Reduction | NaBH₄, MeOH, rt | Dihydro derivative | 30% |

Comparative Reactivity

| Property | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | 4-Bromo-1H-pyrazole |

|---|---|---|

| Electrophilic Reactivity | Enhanced (CF₃ group) | Moderate |

| Nucleophilic Substitution | Faster (polarized C–Br bond) | Slower |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential in:

- Anti-inflammatory : Studies indicate that certain derivatives exhibit significant anti-inflammatory effects, potentially through inhibition of specific enzymes involved in inflammatory pathways.

- Anticancer : Research has demonstrated that some analogs possess cytotoxic properties against various cancer cell lines, suggesting mechanisms such as apoptosis induction or cell cycle arrest.

- Antimicrobial : Notably, derivatives of 4-bromo-1-(trifluoromethyl)-1H-pyrazole have shown promising antibacterial and antifungal activities. For instance, synthesized analogs demonstrated efficacy against Candida albicans, an opportunistic fungal pathogen.

Agrochemicals

The compound is utilized in the development of pesticides and herbicides due to its biological activity. Its unique trifluoromethyl group enhances lipophilicity and biological interaction, making it effective against a range of agricultural pests.

Materials Science

In materials science, this compound is employed to synthesize advanced materials with unique electronic and optical properties. Its incorporation into polymers can result in materials with enhanced thermal stability and electrical conductivity .

Antibacterial Activity Study

A study focused on the synthesis of derivatives of this compound evaluated their antibacterial properties against several bacterial strains. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antifungal Activity Research

Another notable study synthesized Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues to explore antifungal efficacy against Candida albicans. The findings showed substantial inhibition rates, suggesting that structural modifications could enhance antifungal activity.

Wirkmechanismus

The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to bind more effectively to its targets . The bromine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Biologische Aktivität

4-Bromo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound notable for its unique electronic properties due to the presence of a bromine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, including antibacterial and antifungal properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 214.97 g/mol

The trifluoromethyl group significantly enhances the reactivity of the pyrazole ring, influencing its interactions with biological targets.

Antibacterial and Antifungal Properties

Research indicates that derivatives of this compound exhibit promising antibacterial and antifungal activities. For instance, synthesized analogues have shown efficacy against Candida albicans, an opportunistic fungal pathogen. The studies suggest that these derivatives can inhibit the growth of various bacterial strains, although specific mechanisms of action remain to be fully elucidated.

While definitive mechanisms for this compound are not completely understood, it is hypothesized that the compound may act through enzyme inhibition or receptor interactions, similar to other pyrazole derivatives. The unique electronic characteristics imparted by the trifluoromethyl group may play a crucial role in these interactions.

Study on Antifungal Activity

A notable study focused on the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues highlighted their antifungal properties against Candida albicans. The results demonstrated significant inhibition rates, suggesting that structural modifications in the pyrazole framework could enhance antifungal activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with structurally similar compounds. The following table summarizes key comparative features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 0.90 | Different position of trifluoromethyl group |

| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 0.85 | Methyl substitution affecting reactivity |

| 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 0.85 | Bulky isobutyl group influencing steric effects |

| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.97 | Difluoromethyl group alters electronic properties |

This table illustrates how variations in substituents can significantly influence biological activity and reactivity.

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(trifluoromethyl)-1H-pyrazole, and how are intermediates purified?

The synthesis typically involves bromination of pyrazole precursors. For example, brominated pyrazole derivatives are synthesized via cyclization reactions using reagents like 3-fluoropyridine and hydrazine under reflux conditions, followed by bromination with HBr or NBS (N-bromosuccinimide) . Purification often employs column chromatography (e.g., silica gel) or recrystallization using solvents like ethyl acetate/hexane mixtures. Key intermediates, such as tert-butyl-protected pyrazoles, are characterized via and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR are used to confirm substitution patterns and trifluoromethyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and halogen isotopic patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., C–H···F, π–π stacking) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, 4-bromo-pyrazole derivatives react with aryl boronic acids or amines under palladium catalysis (e.g., Pd(dba)/XPhos) to form biaryl or amine-substituted products. Reaction optimization requires careful control of temperature (80–100°C), solvent (THF/toluene), and base (CsCO) to minimize dehalogenation side reactions .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

- In vitro assays : Derivatives are screened against bacterial strains (e.g., S. aureus, E. coli) via disk diffusion or broth microdilution to determine MIC (Minimum Inhibitory Concentration) values .

- Structure-Activity Relationship (SAR) : Modifications at the 4-bromo position or trifluoromethyl group are correlated with potency. For example, pyrazole-thiazole hybrids show enhanced activity due to improved membrane permeability .

Q. How do crystallographic studies inform the design of this compound-based ligands?

X-ray diffraction reveals non-covalent interactions critical for ligand-receptor binding. For example, the title compound’s crystal lattice exhibits C–H···N and π–π interactions, which stabilize its conformation in enzyme active sites. Orthorhombic crystal systems (space group P222) with unit cell parameters (a = 11.3476 Å, b = 14.0549 Å) provide insights into packing efficiency and solubility .

Q. How can researchers resolve contradictions in reported biological data for pyrazole derivatives?

Discrepancies in activity may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Validated approaches include:

- Reproducibility checks : Re-synthesizing compounds using peer-reviewed protocols .

- Analytical profiling : Using HPLC/GC-MS to confirm purity (>95%) and rule out degradants .

- Meta-analysis : Comparing data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent bromine loss or hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Reactivity with strong oxidizers (e.g., peroxides) necessitates segregated storage .

- Waste disposal : Halogenated waste must be neutralized (e.g., with NaHCO) before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.